molecular formula C10H10BrClN2 B6194432 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride CAS No. 2680541-79-9

1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride

Cat. No.: B6194432
CAS No.: 2680541-79-9
M. Wt: 273.55 g/mol
InChI Key: QTSHQBOMNNWMHP-UHFFFAOYSA-N
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Description

1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10BrN2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common method includes:

    Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 4-position.

    Amination: The brominated isoquinoline is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

  • Substituted isoquinolines
  • Oxidized or reduced derivatives
  • Coupled products with various functional groups

Scientific Research Applications

1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(4-Chloroisoquinolin-1-yl)methanamine hydrochloride
  • 1-(4-Fluoroisoquinolin-1-yl)methanamine hydrochloride
  • 1-(4-Iodoisoquinolin-1-yl)methanamine hydrochloride

Uniqueness: 1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can be a versatile handle for further chemical modifications, making this compound valuable in synthetic chemistry.

Properties

CAS No.

2680541-79-9

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(4-bromoisoquinolin-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9;/h1-4,6H,5,12H2;1H

InChI Key

QTSHQBOMNNWMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2CN)Br.Cl

Purity

95

Origin of Product

United States

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